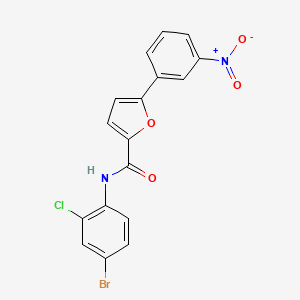
N-(4-bromo-2-chlorophenyl)-5-(3-nitrophenyl)-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromo-2-chlorophenyl)-5-(3-nitrophenyl)-2-furamide, also known as BAY 73-6691, is a selective inhibitor of soluble guanylate cyclase (sGC). It is a potent and specific drug that has been used in various scientific research applications. The synthesis method of BAY 73-6691 is complex, and it requires several steps to produce the final product.
Wirkmechanismus
N-(4-bromo-2-chlorophenyl)-5-(3-nitrophenyl)-2-furamide 73-6691 is a selective inhibitor of sGC, which is an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. By inhibiting sGC, N-(4-bromo-2-chlorophenyl)-5-(3-nitrophenyl)-2-furamide 73-6691 reduces the levels of cGMP, which has various physiological effects, including vasodilation, platelet inhibition, and anti-inflammatory effects.
Biochemical and Physiological Effects:
N-(4-bromo-2-chlorophenyl)-5-(3-nitrophenyl)-2-furamide 73-6691 has various biochemical and physiological effects, including the inhibition of platelet aggregation, vasodilation, and anti-inflammatory effects. It has also been shown to reduce blood pressure in animal models of hypertension.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-bromo-2-chlorophenyl)-5-(3-nitrophenyl)-2-furamide 73-6691 is a potent and specific inhibitor of sGC, which makes it an ideal tool for investigating the sGC signaling pathway. However, it has limitations in terms of its solubility and stability, which can affect its effectiveness in certain experimental conditions.
Zukünftige Richtungen
There are several future directions for the use of N-(4-bromo-2-chlorophenyl)-5-(3-nitrophenyl)-2-furamide 73-6691 in scientific research. One potential area of investigation is the role of sGC in the pathogenesis of various diseases, including cancer, pulmonary hypertension, and neurodegenerative diseases. Another potential area of investigation is the development of more potent and selective sGC inhibitors, which could have therapeutic potential for the treatment of various diseases. Additionally, the use of N-(4-bromo-2-chlorophenyl)-5-(3-nitrophenyl)-2-furamide 73-6691 in combination with other drugs could provide new insights into the sGC signaling pathway and its role in disease pathogenesis.
Synthesemethoden
The synthesis of N-(4-bromo-2-chlorophenyl)-5-(3-nitrophenyl)-2-furamide 73-6691 involves several steps, including the reaction of 4-bromo-2-chloroaniline with 3-nitrobenzaldehyde to produce 4-bromo-2-chloro-5-nitrobenzaldehyde. This intermediate is then reacted with furfurylamine to produce N-(4-bromo-2-chlorophenyl)-5-(3-nitrophenyl)-2-furamide. The final product is then purified using column chromatography to obtain a pure compound.
Wissenschaftliche Forschungsanwendungen
N-(4-bromo-2-chlorophenyl)-5-(3-nitrophenyl)-2-furamide 73-6691 has been used in various scientific research applications, including the study of the sGC signaling pathway. It has been shown to increase the levels of cyclic guanosine monophosphate (cGMP), which is a key mediator of the sGC signaling pathway. N-(4-bromo-2-chlorophenyl)-5-(3-nitrophenyl)-2-furamide 73-6691 has also been used to investigate the role of sGC in cardiovascular diseases, such as hypertension and heart failure.
Eigenschaften
IUPAC Name |
N-(4-bromo-2-chlorophenyl)-5-(3-nitrophenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10BrClN2O4/c18-11-4-5-14(13(19)9-11)20-17(22)16-7-6-15(25-16)10-2-1-3-12(8-10)21(23)24/h1-9H,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTTXLFIFBRDJDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C(=O)NC3=C(C=C(C=C3)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10BrClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-2-chlorophenyl)-5-(3-nitrophenyl)furan-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-chloro-2-pyridinyl)-2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5065436.png)
![1-(2-chlorobenzyl)-N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5065443.png)
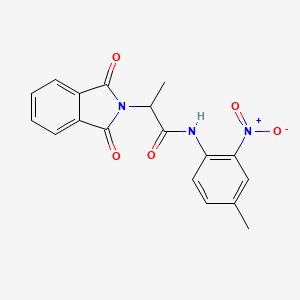
![2-[(2,1,3-benzothiadiazol-4-ylimino)methyl]-3-bromo-6-methoxyphenol](/img/structure/B5065457.png)
![N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~1~-(2-chlorophenyl)-N~2~-cyclohexylglycinamide](/img/structure/B5065474.png)
![4-[(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)oxy]-3-nitrobenzenesulfonamide](/img/structure/B5065480.png)
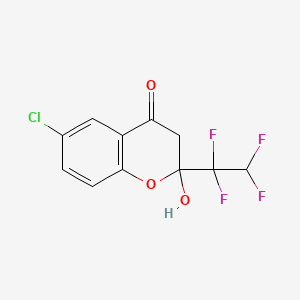
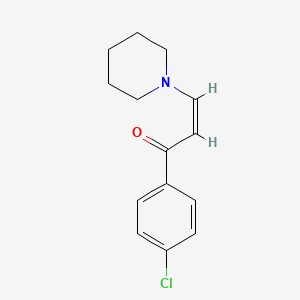

![2-(1,3-benzothiazol-2-ylthio)-N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5065515.png)
![2-{[5-(isopropylthio)pentyl]oxy}naphthalene](/img/structure/B5065521.png)

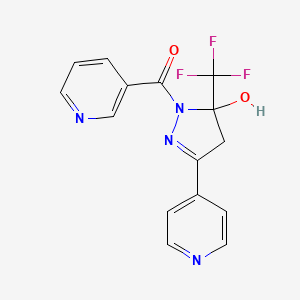
![{2-[2-(4-methoxyphenoxy)ethoxy]ethyl}(3-methoxypropyl)amine oxalate](/img/structure/B5065545.png)